![molecular formula C20H26N2O3S2 B4893650 N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a glycinamide backbone substituted with various functional groups, including dimethylphenyl, methylphenylsulfanyl, and methylsulfonyl groups. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the formation of the glycinamide backbone through the reaction of glycine with an appropriate amine under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The glycinamide backbone is then reacted with 3,4-dimethylphenyl isocyanate to introduce the dimethylphenyl group.
Attachment of the Methylphenylsulfanyl Group: The next step involves the reaction of the intermediate with 2-bromoethyl 4-methylphenyl sulfide to attach the methylphenylsulfanyl group.
Addition of the Methylsulfonyl Group: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Halides, thiols, amines, polar aprotic solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, thiolated, or aminated derivatives.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)acetamide
- N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)propionamide
- N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)butyramide
Uniqueness
N~2~-(3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in various applications.
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-5-9-19(10-6-15)26-12-11-21-20(23)14-22(27(4,24)25)18-8-7-16(2)17(3)13-18/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNMIHKEWMAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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